molecular formula C12H12O2 B1601992 2-Propyl-1H-indene-1,3(2H)-dione CAS No. 14570-43-5

2-Propyl-1H-indene-1,3(2H)-dione

Cat. No. B1601992
CAS RN: 14570-43-5
M. Wt: 188.22 g/mol
InChI Key: BTUGIQXMTXBZCK-UHFFFAOYSA-N
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Description

2-Propyl-1H-indene-1,3(2H)-dione, also known as 2-Propylindene-1,3-dione, is a chemical compound that belongs to the class of indandione derivatives. It is used in various scientific research applications due to its unique properties and structure.

Mechanism of Action

The mechanism of action of 2-Propyl-1H-indene-1,3(2H)-dione is not well understood. However, it is believed to act as an electron acceptor and donor, which allows it to participate in various redox reactions. It is also known to form stable complexes with metal ions, which can be used in various catalytic reactions.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, it has been shown to exhibit antioxidant activity, which could be useful in the treatment of various diseases such as cancer and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Propyl-1H-indene-1,3(2H)-dione in lab experiments is its high yield synthesis method, which makes it readily available for research purposes. Additionally, it is stable under various conditions, which makes it easy to handle. However, one limitation is the lack of information on its toxicity and safety profile, which could limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-Propyl-1H-indene-1,3(2H)-dione in scientific research. One potential application is in the development of new catalysts for various chemical reactions. Additionally, it could be used in the synthesis of new organic compounds for various applications such as pharmaceuticals and agrochemicals. Furthermore, more research is needed to understand its mechanism of action and its potential use in the treatment of various diseases.
Conclusion
This compound is a unique chemical compound that has several scientific research applications. It is synthesized via a high yield method and exhibits antioxidant activity, making it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential uses in scientific research.

Scientific Research Applications

2-Propyl-1H-indene-1,3(2H)-dione has several scientific research applications due to its unique properties. It is used as a reagent in the synthesis of various organic compounds, and it also acts as a catalyst in various chemical reactions. Additionally, it is used in the production of dyes, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

2-propylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-2-5-10-11(13)8-6-3-4-7-9(8)12(10)14/h3-4,6-7,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUGIQXMTXBZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493546
Record name 2-Propyl-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14570-43-5
Record name 2-Propyl-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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